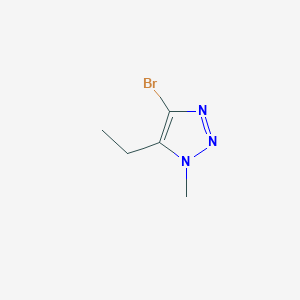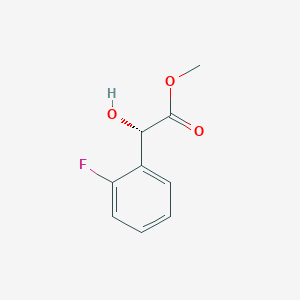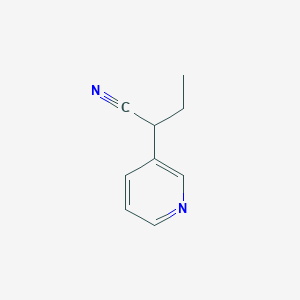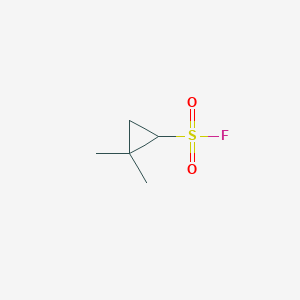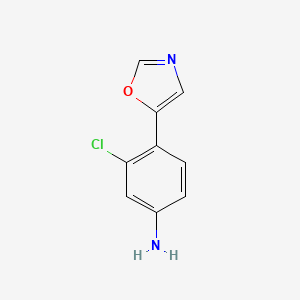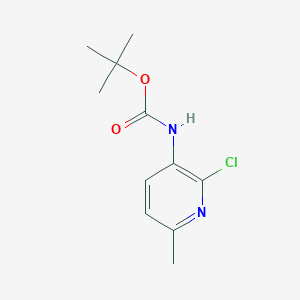
N-Boc-2-chloro-6-methylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-2-chloro-6-methylpyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, a chlorine atom at the 2-position, and a methyl group at the 6-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-chloro-6-methylpyridin-3-amine typically involves the protection of the amine group with a Boc group, followed by chlorination and methylation of the pyridine ring. One common method involves the following steps:
Protection of the amine group: The starting material, 2-chloro-6-methylpyridin-3-amine, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Chlorination and methylation: The Boc-protected amine is then subjected to chlorination using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 2-position. Methylation can be achieved using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-2-chloro-6-methylpyridin-3-amine can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Deprotection reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to yield the free amine.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Substitution reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium carbonate), solvents (e.g., dimethylformamide, tetrahydrofuran).
Deprotection reactions: Trifluoroacetic acid, hydrochloric acid, solvents (e.g., dichloromethane, methanol).
Coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).
Major Products Formed
Substitution reactions: Various substituted pyridine derivatives.
Deprotection reactions: 2-chloro-6-methylpyridin-3-amine.
Coupling reactions: Biaryl or vinyl-pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Boc-2-chloro-6-methylpyridin-3-amine has several scientific research applications, including:
Medicinal chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Material science: It can be employed in the development of functional materials, such as organic semiconductors and liquid crystals.
Biological studies: The compound and its derivatives are used in biochemical assays to study enzyme inhibition, receptor binding, and other biological processes.
Wirkmechanismus
The mechanism of action of N-Boc-2-chloro-6-methylpyridin-3-amine depends on its specific application and target. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The presence of the Boc protecting group can influence the compound’s bioavailability and stability, while the chlorine and methyl groups can affect its binding affinity and selectivity for the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-6-methylpyridin-3-amine: Lacks the Boc protecting group, making it more reactive but less stable.
N-Boc-2-chloropyridin-3-amine: Similar structure but without the methyl group, which can affect its reactivity and binding properties.
N-Boc-6-methylpyridin-3-amine: Lacks the chlorine atom, which can influence its chemical reactivity and biological activity.
Uniqueness
N-Boc-2-chloro-6-methylpyridin-3-amine is unique due to the combination of the Boc protecting group, chlorine atom, and methyl group, which collectively contribute to its distinct chemical and biological properties. This combination allows for selective reactions and interactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H15ClN2O2 |
|---|---|
Molekulargewicht |
242.70 g/mol |
IUPAC-Name |
tert-butyl N-(2-chloro-6-methylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H15ClN2O2/c1-7-5-6-8(9(12)13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15) |
InChI-Schlüssel |
ZOTQUIGFFSIEQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)NC(=O)OC(C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


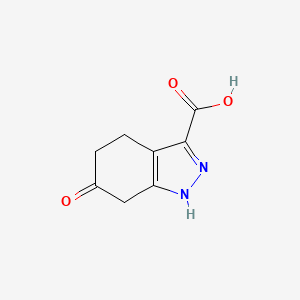
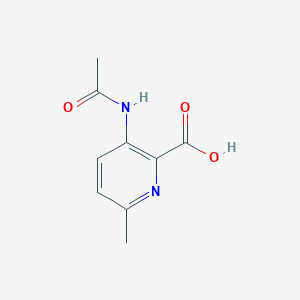

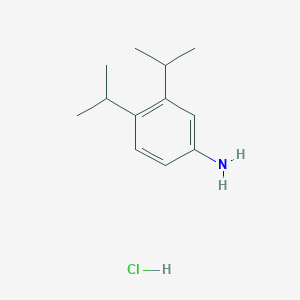
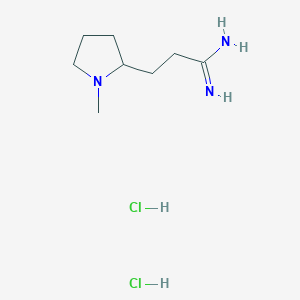
![1-{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride](/img/structure/B13499491.png)
![2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-(thiophen-3-yl)acetamide dihydrochloride](/img/structure/B13499496.png)
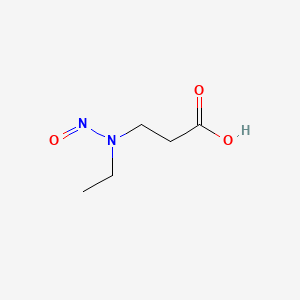
![methyl (2S)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13499503.png)
